molecular formula C23H19N7O B2492221 N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-(1H-indol-3-yl)acetamide CAS No. 1172569-90-2

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-(1H-indol-3-yl)acetamide

Cat. No. B2492221
CAS RN: 1172569-90-2
M. Wt: 409.453
InChI Key: YOFSOEGRKVWAAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to the target compound often involves multi-step chemical processes that yield products with anticancer activity or other significant biological effects. For example, derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide have been synthesized for anticancer evaluation, demonstrating the compound's relevance in drug discovery and pharmaceutical research (Al-Sanea et al., 2020).

Molecular Structure Analysis

The molecular structure and electronic properties of related compounds are often explored through quantum mechanical calculations and molecular docking studies. These analyses provide insights into the compound's reactivity, stability, and potential interactions with biological targets, as demonstrated in studies of similar acetamide derivatives (Shukla & Yadava, 2020).

Chemical Reactions and Properties

The chemical reactivity of the compound can be deduced from its synthesis and subsequent reactions that lead to the formation of novel derivatives with potential biological activity. For instance, the reaction of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition showcases the compound's versatility in forming new chemical structures (Rahmouni et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments and potential applications in material science and pharmaceuticals. Investigations into the crystal packing and hydrogen bonding of related acetamide derivatives provide valuable data on their solid-state characteristics (Lukose et al., 2015).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, nucleophilicity, and electrophilicity, of the compound can be inferred from studies on its molecular structure and reactivity. Analysis of the HOMO-LUMO gap, molecular electrostatic potential, and NBO analysis provides insights into its chemical behavior and potential for interactions (Shukla & Yadava, 2020).

Scientific Research Applications

Synthesis and Characterization

Compounds with structures similar to "N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-(1H-indol-3-yl)acetamide" have been synthesized and characterized, exploring their potential in medicinal chemistry and material science. For example, Rahmouni et al. (2014) discussed the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, highlighting the versatility of pyrazolo-pyrimidinone derivatives in chemical synthesis Rahmouni, A., Romdhane, A., Ben Said, A., Guérineau, V., Touboul, D., & Jannet, H. B. (2014). Arabian Journal of Chemistry.

Coordination Complexes and Antioxidant Activity

Studies have also explored the formation of coordination complexes with pyrazole-acetamide derivatives, investigating their structural properties and potential antioxidant activities. Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives, revealing insights into hydrogen bonding's role in self-assembly processes and evaluating their antioxidant activity Chkirate, K., Fettach, S., Karrouchi, K., Sebbar, N. K., Essassi, E., Mague, J., Radi, S., Faouzi, M. E. A., Adarsh, N. N., & Garcia, Y. (2019). Journal of Inorganic Biochemistry.

Antimicrobial Activity

Research has also been conducted on the antimicrobial properties of compounds with pyrazolo[3,4-d]pyrimidin-4(5H)-one structures. Bondock et al. (2008) explored the synthesis and antimicrobial activity of new heterocycles incorporating the antipyrine moiety, demonstrating the potential of such compounds in developing antimicrobial agents Bondock, S., Rabie, R., Etman, H., & Fadda, A. A. (2008). European Journal of Medicinal Chemistry.

Speculative Analysis and Molecular Docking

Speculative analysis and molecular docking studies on related compounds have provided insights into their electronic structure, IR assignments, and potential as anti-amoebic agents. Shukla and Yadava (2020) conducted quantum mechanical calculations and docking simulations on a pharmaceutically critical molecule, offering a foundation for understanding its reactivity and potential therapeutic applications Shukla, B. K., & Yadava, U. (2020). Heliyon.

Mechanism of Action

Target of Action

The primary target of this compound is α-glucosidase , an enzyme that plays a crucial role in the regulation of blood glucose levels . The compound has been evaluated as a new class of non-competitive α-glucosidase inhibitors .

Mode of Action

The compound interacts with α-glucosidase in a non-competitive manner . This means it binds to a site on the enzyme that is distinct from the active site, altering the enzyme’s conformation and reducing its activity. The compound’s binding to α-glucosidase has been confirmed through fluorescence quenching experiments .

Biochemical Pathways

The inhibition of α-glucosidase by this compound affects the breakdown of oligosaccharides and disaccharides to α-glucose . This slows down carbohydrate digestion, reducing the rate at which glucose is absorbed into the bloodstream and helping to control blood glucose levels. This mechanism is particularly relevant in the management of type 2 diabetes .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, one study indicates that a similar compound had a clearance rate of 11.4 mL/min/g and a half-life of 121.6 minutes in liver microsomal assay studies . These properties can impact the compound’s bioavailability and effectiveness.

Result of Action

The primary result of the compound’s action is the reduction of blood glucose levels, which is beneficial in the management of type 2 diabetes . By inhibiting α-glucosidase, the compound slows down the digestion of carbohydrates and the absorption of glucose, helping to control postprandial hyperglycemia .

properties

IUPAC Name

2-(1H-indol-3-yl)-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N7O/c31-23(12-16-14-24-20-5-2-1-4-19(16)20)29-18-8-6-17(7-9-18)28-21-13-22(26-15-25-21)30-11-3-10-27-30/h1-11,13-15,24H,12H2,(H,29,31)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFSOEGRKVWAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC=C(C=C3)NC4=CC(=NC=N4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.